molecular formula C6H14N2O B114762 4-Methylpentanehydrazide CAS No. 140157-44-4

4-Methylpentanehydrazide

Cat. No. B114762
CAS RN: 140157-44-4
M. Wt: 130.19 g/mol
InChI Key: VOBMACGBVNTRGF-UHFFFAOYSA-N
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Description

4-Methylpentanehydrazide is a chemical compound with the formula C6H14N2O . It contains 22 bonds in total, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine . The molecule consists of 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of 4-Methylpentanehydrazide includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine .

Scientific Research Applications

Medicine

4-Methylpentanehydrazide has potential applications in medicine, particularly in the development of metal-based drugs. These drugs can exhibit unique therapeutic opportunities due to their variable oxidation states and interactions with negatively charged molecules . The compound could be involved in the synthesis of chelates where it acts as a ligand, contributing to the treatment of diseases like diabetes, ulcers, and cardiovascular diseases .

Agriculture

In the agricultural sector, 4-Methylpentanehydrazide might be used in the formulation of nanopesticides. These advanced pesticides offer controlled release and targeted transport, which can significantly reduce dosage and environmental impact while improving efficiency . The compound’s role could be crucial in enhancing the properties of these nanopesticides.

Environmental Science

The environmental science field could benefit from the use of 4-Methylpentanehydrazide in the fabrication of nanozymes or magnetic nanoparticles (MNPs). These materials are used for pollutant detection and treatment, offering high catalytic activity, stability, and multifunctionality . The compound may contribute to the synthesis or functionalization of these nanoparticles.

Materials Science

In materials science, 4-Methylpentanehydrazide could be involved in the characterization of materials using techniques like scanning electron microscopy (SEM) and scanning transmission electron microscopy (STEM). It may play a role in the preparation of samples or as a component in the development of new materials .

Chemical Engineering

The applications of 4-Methylpentanehydrazide in chemical engineering could be related to its involvement in multi-objective optimization processes. This compound might be used in the synthesis of chemicals or materials where optimization of various conflicting requirements is crucial .

Biochemistry

In biochemistry, 4-Methylpentanehydrazide may be used in the development of self-healing, injectable hydrogels. These hydrogels have applications in tissue-engineered scaffolds, drug delivery, wound dressings, and cancer treatment due to their ability to mimic the physiological environment and promote cell proliferation .

properties

IUPAC Name

4-methylpentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBMACGBVNTRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629433
Record name 4-Methylpentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpentanehydrazide

CAS RN

140157-44-4
Record name 4-Methylpentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, a solution of 53.8 g (1.68 mol) of anhydrous hydrazine in 300 mL of methanol was cooled to 0° C. and treated with 186 g (1.4 mol) of methyl 4-methylvalerate. The reaction was allowed to warm to ambient temperature and stir overnight prior to stirring at reflux for 4 h. The reaction was concentrated in vacuo giving 166 g (93%) of 4-methylvaleric acid hydrazide as a colorless solid: 49–51° C.; NMR (CDCl3) δ 0.89 (d, J=7 Hz, 6H), 1.48–1.64 (m, 3H), 2.15 (t, J=7 Hz, 2H), 3.91 (br s, 2H), 6.94 (br s, 1H). A 7.86 g (60 mmol) sample of the hydrazide was dissolved in 50 mL of methanol and treated with 7.8 g (60 mmol) of ethyl iminovalerate under nitrogen. The reaction was stirred at reflux overnight and concentrated in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (40:60) gave 9.6 g (82.%) of 3-butyl-5-isopentyl-1H-1,2,4-triazole as a colorless solid which melts close to ambient temperature: NMR (CDCl3) δ 0.81–0.90 (m, 9H), 1.25–1.40 (m, 2H), 1.47–1.74 (m, 5H), 2.70 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 196 (100); HRMS. Calcd for M+H: 196.1814. Found: 196.1832.
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 0.157 g of (E)-2(R)-[1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-4-phenyl-3-butenyl]-2′-isobutyl-methylvalerohydrazide in 5 ml of dimethylformamide was treated at room temperature under nitrogen with 0.250 g of 2-[N-(9-fluorenylmethyloxycarbonyl)-4-piperidine]acetic acid and 0.132 g of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride. The mixture was stirred overnight at room temperature and evaporated. The residue was dissolved in ethyl acetate and washed with 5% aqueous citric acid solution, 5% aqueous sodium hydrogen carbonate solution, saturated sodium chloride solution, and then dried over anhydrous magnesium sulphate and evaporated to give 0.500 g of (E)-2(R)-[1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-4-phenyl-3-butenyl]-2′-isobutyl-2′-2-(N-(9-fluorenylmethyloxycarbonyl)-4-piperidyl)acetyl]-4-methylvalerohydrazide in the form of a clear oil.
[Compound]
Name
2-[N-(9-fluorenylmethyloxycarbonyl)-4-piperidine]acetic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a manner analogous to that described in Example 2, parts (iii)-(v), starting from 4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate and isobutylhydrazine and using trimethylsilyl trifluoromethanesulphonate in 1,4-dioxane instead of trifluoroacetic acid to deprotect the tertiary butyl ester there was obtained 2(R)-[3-(tetrahydro-2H-pyran-4-ylidene)-1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-propyl]-2′-isobutyl-2′-methanesulphonyl)-4-methylvalerohydrazide in the form of an off-white solid.
Name
4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpentanehydrazide
Reactant of Route 2
4-Methylpentanehydrazide
Reactant of Route 3
4-Methylpentanehydrazide
Reactant of Route 4
4-Methylpentanehydrazide
Reactant of Route 5
4-Methylpentanehydrazide
Reactant of Route 6
4-Methylpentanehydrazide

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